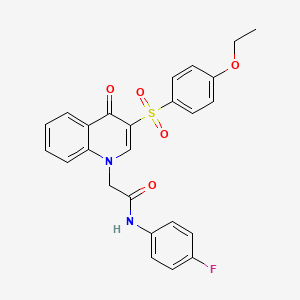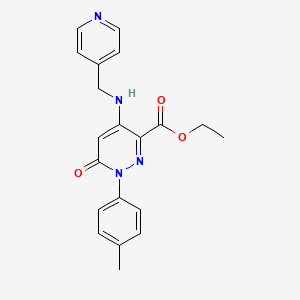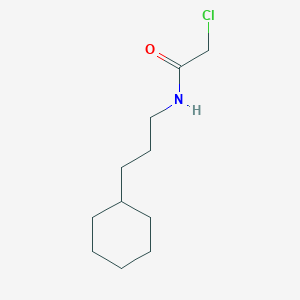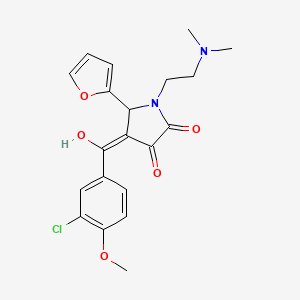![molecular formula C25H22N2O5S B2834047 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866588-72-9](/img/structure/B2834047.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Derivatives of tetrahydroisoquinoline, which is structurally similar to the compound , have been studied for their potential as anticancer agents. This research includes the synthesis of analogs with modifications on the phenyl ring, exploring their cytotoxicity activities on various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Synthesis and Structural Studies
Studies have been conducted on the synthesis of benzocarbazoloquinones, involving oxidative cyclization processes similar to those used in synthesizing the compound of interest. These studies help in understanding the chemical behavior and potential applications of such compounds (Rajeswaran & Srinivasan, 1994).
Nonlinear Optical Properties
The nonlinear optical absorption of compounds structurally related to the one has been studied. Such research is valuable for understanding the potential of these compounds in optical limiting applications (Ruanwas et al., 2010).
X-Ray Analysis
Research involving x-ray analysis of similar compounds aids in understanding their molecular structure and stability. These studies can provide insights into how modifications in the structure can impact the overall properties of the compound (Lu & Liang‐Nian, 2012).
Tubulin Polymerization Inhibition
Research has been conducted on compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibit tubulin polymerization, indicating potential antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Structural Aspects in Crystal Formation
Studies focusing on the structural aspects of amide-containing isoquinoline derivatives, like those structurally related to the compound of interest, provide insights into their behavior in different acidic environments and their fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
5-HT6 Receptor Antagonist Properties
Research on compounds like SB-399885, which are structurally related, shows their potential as 5-HT6 receptor antagonists with cognitive enhancing properties. This suggests possible therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Molecular Docking and Antitumor Activity
The synthesis and molecular docking study of novel quinazolinone analogs, including those structurally similar to the compound , have been conducted. These studies assess their antitumor activity and help in understanding their interaction with biological targets (Al-Suwaidan et al., 2016).
Tubulin Polymerization and Cytostatic Activity
Studies on methoxy-substituted indoles, which have structural similarities, indicate their role in inhibiting tubulin polymerization. This research is significant for understanding their cytostatic activity and potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-8-13-22-21(14-17)25(29)23(33(30,31)20-6-4-3-5-7-20)15-27(22)16-24(28)26-18-9-11-19(32-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSXSBMRVWIRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)



![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)
![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)
